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Compound of Interest

Compound Name:
Methyl 3,4,5-triethoxy-2-

nitrobenzoate

CAS No.: 1142198-09-1

Cat. No.: B3022231 Get Quote

Introduction & Strategic Overview
Methyl 3,4,5-triethoxy-2-nitrobenzoate is a polysubstituted aromatic ester. Its

characterization presents specific challenges due to the electronic push-pull effects between

the electron-withdrawing nitro/ester groups and the electron-donating ethoxy moieties.

The primary analytical objective is to confirm the regiochemistry of nitration. In the precursor

(Methyl 3,4,5-triethoxybenzoate), positions 2 and 6 are equivalent. Upon nitration, the

symmetry is broken, leaving a single aromatic proton. Confirming that nitration occurred at the

ring (position 2) rather than dealkylation or side-chain oxidation is critical.

Analytical Workflow
The following decision tree illustrates the logical flow from crude isolation to certified reference

material (CRM).
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Figure 1: Analytical workflow for the qualification of nitro-benzoate intermediates.

Chromatographic Purity Profiling (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the

target against unreacted starting material (Methyl 3,4,5-triethoxybenzoate) and over-nitrated

byproducts.

Method Development Logic
Stationary Phase: A C18 column is selected due to the moderate hydrophobicity of the

ethoxy chains.

Mobile Phase: Acidified water (0.1% Formic Acid) prevents peak tailing of the ester/nitro

groups, while Acetonitrile provides sufficient elution strength.

Detection: The nitro group induces a bathochromic shift. Monitoring at 254 nm is standard,

but 280 nm may offer higher specificity for the aromatic nitro system.

Protocol 1: RP-HPLC Method
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Parameter Setting

Instrument Agilent 1260 Infinity II or equivalent

Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 100

mm, 3.5 µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Gradient

0-2 min: 30% B (Isocratic)2-15 min: 30% -> 90%

B (Linear)15-20 min: 90% B (Wash)20-25 min:

30% B (Re-equilibration)

Injection Vol 5.0 µL

Detection UV @ 254 nm (bandwidth 4 nm), Ref 360 nm

Column Temp 30°C

Acceptance Criteria:

Main peak retention time (RT) ~10-12 min.

Purity Area% > 98.0%.

Resolution (Rs) > 1.5 between Target and Starting Material (which elutes earlier/later

depending on polarity; Nitro groups generally increase retention on C18 compared to the

parent due to reduced basicity, though they add polarity. In this lipophilic series, the nitro

compound often elutes slightly earlier than the parent ester due to dipole interactions).

Structural Elucidation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. The key

diagnostic is the integration of the aromatic region.

Theoretical Prediction & Logic

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Symmetry Breaking: The starting material has 2 equivalent aromatic protons (positions 2 and

6). The product must have one aromatic proton (position 6).

Ethoxy Pattern: Three ethoxy groups will appear as three distinct sets of signals (or

overlapping sets) due to the lack of symmetry caused by the 2-nitro group. The 4-ethoxy is

chemically distinct from the 3- and 5-ethoxy groups.

Shift Effects: The Nitro group is strongly deshielding. The H6 proton will be deshielded by the

ortho-ester and meta-nitro groups.

Protocol 2: 1H NMR Acquisition
Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and spectral clarity.

Frequency: 400 MHz minimum.

Concentration: ~10 mg in 0.6 mL solvent.

Expected Spectral Data:
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Moiety Proton Count Multiplicity
Approx.[1]
Shift (δ ppm)

Assignment
Logic

Ar-H 1H Singlet 7.20 – 7.50

Proton at C6.

Singlet confirms

substitution at

C2.

OCH₂ 2H Quartet 4.15 – 4.25

Ethoxy

methylene

(C3/C4/C5).

Likely

overlapping or

distinct.

OCH₂ 2H Quartet 4.10 – 4.20
Ethoxy

methylene.

OCH₂ 2H Quartet 4.05 – 4.15
Ethoxy

methylene.

COOCH₃ 3H Singlet 3.85 – 3.95
Methyl ester.

Distinct singlet.

CH₃ 9H Multiplet 1.30 – 1.45

Terminal methyls

of ethoxy groups

(3x triplets).

Interpretation Check: If you observe a doublet in the aromatic region, the nitration may have

occurred elsewhere (unlikely) or the starting material is different. A singlet is mandatory for the

2-nitro isomer.

Vibrational Spectroscopy (FT-IR)
FT-IR is used as a rapid "fingerprint" identity test.

Protocol 3: ATR-FTIR
Method: Attenuated Total Reflectance (ATR) on solid neat sample.
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Scans: 16 scans at 4 cm⁻¹ resolution.

Diagnostic Bands:

Nitro Stretches (NO₂): Look for two strong bands.

Asymmetric: ~1530–1550 cm⁻¹

Symmetric: ~1340–1360 cm⁻¹

Ester Carbonyl (C=O): Strong, sharp peak at 1720–1740 cm⁻¹.

Ether (C-O-C): Multiple bands in the 1100–1250 cm⁻¹ region (Ar-O-Alkyl).

Mass Spectrometry (LC-MS)
To confirm the molecular formula C₁₄H₁₉NO₇ (MW: 313.30).[2]

Protocol 4: ESI-MS
Ionization: Electrospray Ionization (ESI), Positive Mode.

Adducts: Expect [M+H]⁺ = 314.3 or [M+Na]⁺ = 336.3.

Fragmentation: Loss of ethoxy groups (-45 Da) or nitro group (-46 Da) may be observed at

higher collision energies.

Synthesis & Purification Context (Reference)
Understanding the origin of the sample aids in impurity identification. The target is typically

synthesized via the nitration of methyl 3,4,5-triethoxybenzoate using fuming nitric acid in an

acetic anhydride or sulfuric acid medium.

Key Impurities to Watch:

Dinitro species: If the reaction temperature exceeds 20°C, nitration may occur at position 6

as well (Methyl 3,4,5-triethoxy-2,6-dinitrobenzoate). This will result in the loss of all aromatic

protons in NMR.
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Hydrolyzed Product: 3,4,5-triethoxy-2-nitrobenzoic acid (Acid form). Check for broad -OH

stretch in IR and shift in retention time.

Impurity Pathway Diagram
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Figure 2: Potential impurity pathways during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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